molecular formula C12H15N3O3S2 B2738758 N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide CAS No. 568543-93-1

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2738758
CAS No.: 568543-93-1
M. Wt: 313.39
InChI Key: YYHFWDZBNNBJLB-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of an acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture . This method allows for the formation of the oxadiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is unique due to the presence of both the oxadiazole and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The 1,3,4-oxadiazole moiety is associated with various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal activity. Studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens, including drug-resistant strains.
  • Anticancer Activity : Preliminary studies suggest that oxadiazole derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a study examined a series of 1,3,4-oxadiazole compounds and found that those with sulfanyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BE. coli1 µg/mL
N,N-Diethyl...C. albicans0.25 µg/mL

Anticancer Activity

In vitro studies have indicated that certain oxadiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound were tested against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These studies revealed that modifications in the alkyl chain significantly affected cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CA54915
Compound DCaco-210
N,N-Diethyl...A54912

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that these compounds may bind to targets such as enoyl-acyl carrier protein (ACP) reductase and other critical enzymes involved in lipid biosynthesis .

Properties

IUPAC Name

N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHFWDZBNNBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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